![molecular formula C24H40OSSi B14440095 1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol CAS No. 79409-68-0](/img/structure/B14440095.png)
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol is a complex organic compound characterized by the presence of a phenylsulfanyl group, a trimethylsilyl group, and a cyclododecanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol typically involves multi-step organic reactions. One common approach is the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with phenylsulfanyl derivatives under specific conditions to form the desired product . The reaction conditions often include the use of sodium selenide generated from diorganyl diselenides or elemental selenium by the action of sodium tetrahydridoborate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the cyclododecanol moiety.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilyl group can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which 1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol exerts its effects depends on its interactions with molecular targets. The phenylsulfanyl group can participate in various chemical reactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. The cyclododecanol moiety may interact with biological membranes or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol is unique due to the combination of its functional groups and the cyclododecanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
79409-68-0 |
|---|---|
Molecular Formula |
C24H40OSSi |
Molecular Weight |
404.7 g/mol |
IUPAC Name |
1-(3-phenylsulfanyl-3-trimethylsilylprop-2-enyl)cyclododecan-1-ol |
InChI |
InChI=1S/C24H40OSSi/c1-27(2,3)23(26-22-16-12-11-13-17-22)18-21-24(25)19-14-9-7-5-4-6-8-10-15-20-24/h11-13,16-18,25H,4-10,14-15,19-21H2,1-3H3 |
InChI Key |
XPFUNRQHGVOQNM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=CCC1(CCCCCCCCCCC1)O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


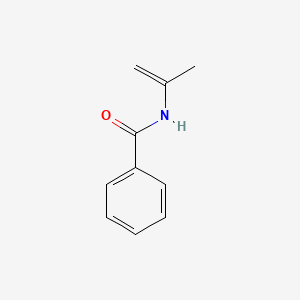
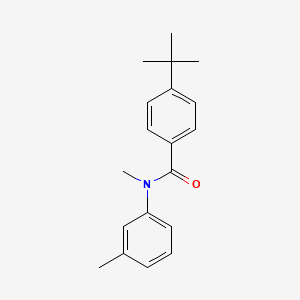
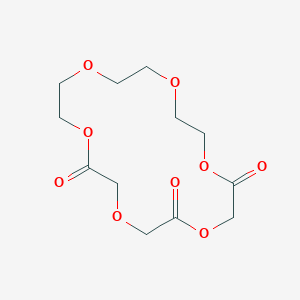
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)

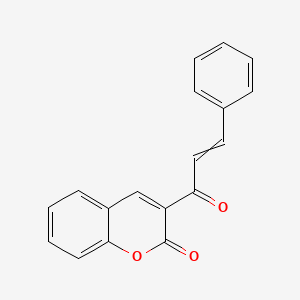
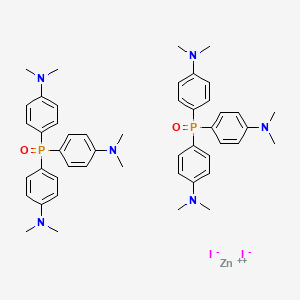
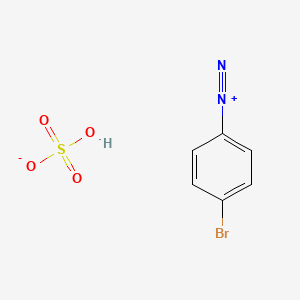

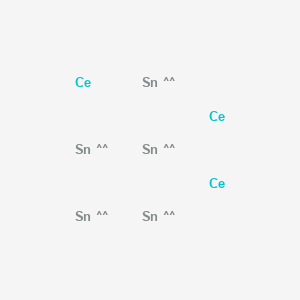
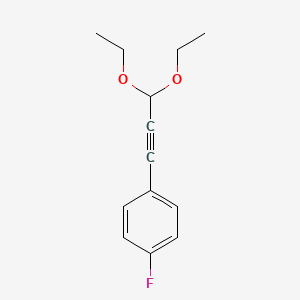
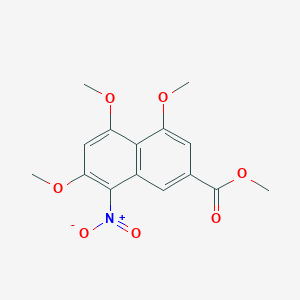
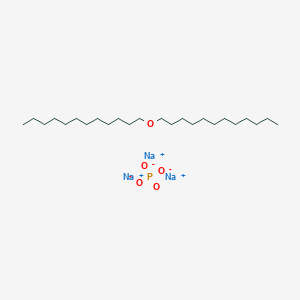
![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
